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molecular formula C9H7N3O2 B1295038 1-(4-Nitrophenyl)-1H-imidazole CAS No. 2301-25-9

1-(4-Nitrophenyl)-1H-imidazole

Cat. No. B1295038
M. Wt: 189.17 g/mol
InChI Key: PUCOOPJLAXJKOO-UHFFFAOYSA-N
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Patent
US06630461B2

Procedure details

1-(4-nitrophenyl)-1H-imidazole (4.4 g; 23.5 mmoles) is put in solution in anhydrous methanol (140 ml) and palladium on carbon (0.44 g) is added to the medium. The reaction medium is placed under hydrogen for 4 hours. The catalyst is filtered off and the solvent is evapored to dryness. The expected product is obtained in a virtually pure state with a yield of 89% (3.3 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[CH:13][N:12]=[CH:11]2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH:14]=[CH:13][N:12]=[CH:11]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C=NC=C1
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.44 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1C=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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